molecular formula C16H19Cl2NO5S B12629246 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

Cat. No.: B12629246
M. Wt: 408.3 g/mol
InChI Key: MZBOWMVITKYOHK-UHFFFAOYSA-N
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Description

6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chromen-2-one core substituted with chloro, hydroxy, and dioxothiolan-3-yl groups.

Preparation Methods

The synthesis of 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. The synthetic route typically starts with the preparation of the chromen-2-one core through a cyclization reaction. This is followed by the introduction of the chloro, hydroxy, and dioxothiolan-3-yl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents. Compared to these compounds, 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is unique due to its specific combination of chloro, hydroxy, and dioxothiolan-3-yl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19Cl2NO5S

Molecular Weight

408.3 g/mol

IUPAC Name

6-chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

InChI

InChI=1S/C16H18ClNO5S.ClH/c1-8-9(2)16(20)23-15-11(8)5-13(17)14(19)12(15)6-18-10-3-4-24(21,22)7-10;/h5,10,18-19H,3-4,6-7H2,1-2H3;1H

InChI Key

MZBOWMVITKYOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCS(=O)(=O)C3)C.Cl

Origin of Product

United States

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